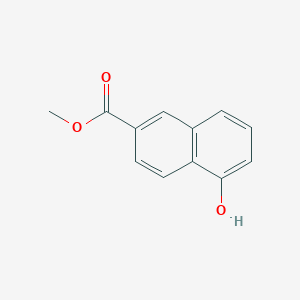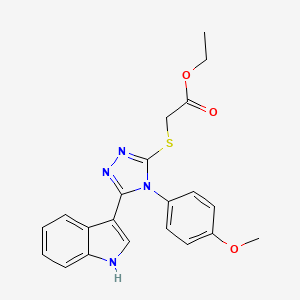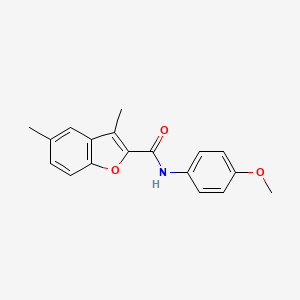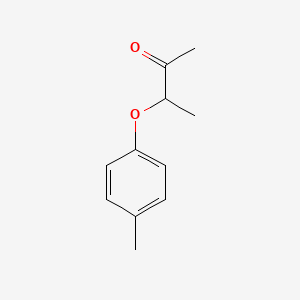![molecular formula C17H15FN2O3 B2635271 N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide CAS No. 2411269-57-1](/img/structure/B2635271.png)
N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and an oxirane ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl carbamoyl intermediate: This step involves the reaction of 4-fluoroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 4-fluorophenyl carbamoyl intermediate.
Coupling with benzyl halide: The intermediate is then coupled with a benzyl halide derivative under basic conditions to form the N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl) intermediate.
Epoxidation: The final step involves the epoxidation of the intermediate using an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The carbamoyl group can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorophenyl and carbamoyl groups can modulate the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Fluorobenzyl)carbamoyl]phenyl}-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxaline-5(1H)-carboxamide
- N-[(2S,3R)-4-[(4-fluorophenyl)carbamoyl-[(2S)-1-hydroxypropan-2-yl]amino]-2-methoxy-3-methylbutyl]-N-methyloxane-4-carboxamide
Uniqueness
N-({4-[(4-fluorophenyl)carbamoyl]phenyl}methyl)oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-5-7-14(8-6-13)20-16(21)12-3-1-11(2-4-12)9-19-17(22)15-10-23-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRBFBTJGCDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/new.no-structure.jpg)

![6-Methoxyspiro[3.3]heptan-2-one](/img/structure/B2635192.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635195.png)
![(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2635197.png)
![2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide](/img/structure/B2635198.png)
![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)
![N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)
